N,N'-Bis(3-(9-acridinylamino)propyl)pentanediamide
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Overview
Description
N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide is a complex organic compound known for its unique structure and properties. This compound features two acridine moieties linked by a pentanediamide chain, making it a significant molecule in various scientific research fields, particularly in DNA intercalation studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide typically involves the reaction of acridine derivatives with a diamine linker. The process generally includes:
Formation of Acridine Derivatives: Acridine is reacted with appropriate reagents to introduce amino groups at specific positions.
Linking with Diamine: The acridine derivatives are then linked using a diamine such as pentanediamide under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the process likely involves scaling up the laboratory synthesis with optimizations for cost-effectiveness, yield, and safety. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the acridine moieties, affecting the compound’s properties.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s reactivity and interactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution can introduce halogen or alkyl groups .
Scientific Research Applications
N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide has several scientific research applications:
Chemistry: Used in studies of DNA intercalation and molecular recognition.
Biology: Investigated for its interactions with nucleic acids and potential as a molecular probe.
Medicine: Explored for its potential in anticancer therapies due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of advanced materials and molecular sensors
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs. This intercalation disrupts the normal structure and function of DNA, affecting processes such as replication and transcription. The molecular targets include DNA itself, and the pathways involved are those related to DNA metabolism and repair .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(7-(9-acridinylamino)heptyl)pentanediamide: Similar structure but with a longer linker chain.
N-[3-(9-acridinylamino)propyl]-N,N-bis[6-(9-acridinylamino)hexyl]amine: Features different linking groups and chain lengths
Uniqueness
N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide is unique due to its specific linker length and the positioning of the acridine moieties, which confer distinct intercalation properties and reactivity compared to similar compounds .
Properties
CAS No. |
98502-81-9 |
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Molecular Formula |
C37H38N6O2 |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
N,N'-bis[3-(acridin-9-ylamino)propyl]pentanediamide |
InChI |
InChI=1S/C37H38N6O2/c44-34(38-22-10-24-40-36-26-12-1-5-16-30(26)42-31-17-6-2-13-27(31)36)20-9-21-35(45)39-23-11-25-41-37-28-14-3-7-18-32(28)43-33-19-8-4-15-29(33)37/h1-8,12-19H,9-11,20-25H2,(H,38,44)(H,39,45)(H,40,42)(H,41,43) |
InChI Key |
FCLPUOKUZXAGFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCNC(=O)CCCC(=O)NCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
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